molecular formula C6H6FNO3 B12622280 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione CAS No. 916226-95-4

5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione

Cat. No.: B12622280
CAS No.: 916226-95-4
M. Wt: 159.11 g/mol
InChI Key: CQLFYHIFFJBOLF-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: is a synthetic organic compound belonging to the oxazine family It is characterized by the presence of a fluorine atom at the 5th position, two methyl groups at the 3rd and 4th positions, and a dione structure at the 2nd and 6th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethyl-2h-1,3-oxazine and a fluorinating agent.

    Fluorination Reaction: The fluorination of 3,4-dimethyl-2h-1,3-oxazine is carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is typically performed in an inert atmosphere to prevent unwanted side reactions.

    Oxidation: The resulting fluorinated intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) to introduce the dione functionality at the 2nd and 6th positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can be performed to modify the dione structure.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The dione structure plays a crucial role in the compound’s reactivity and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Chloro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.

    5-Fluoro-2h-1,3-oxazine-2,6(3h)-dione: Lacks the methyl groups, affecting its overall stability and reactivity.

Uniqueness

5-Fluoro-3,4-dimethyl-2h-1,3-oxazine-2,6(3h)-dione is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications, making it a valuable compound for scientific research and industrial use.

Properties

CAS No.

916226-95-4

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

5-fluoro-3,4-dimethyl-1,3-oxazine-2,6-dione

InChI

InChI=1S/C6H6FNO3/c1-3-4(7)5(9)11-6(10)8(3)2/h1-2H3

InChI Key

CQLFYHIFFJBOLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=O)N1C)F

Origin of Product

United States

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